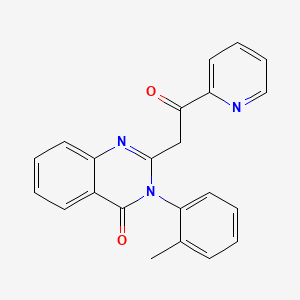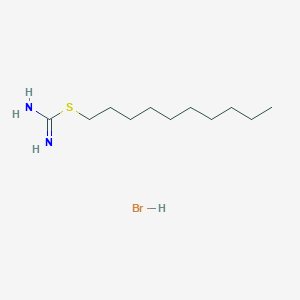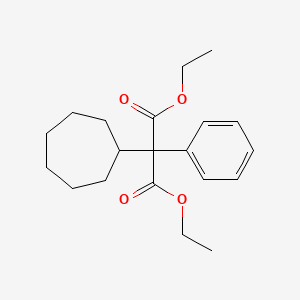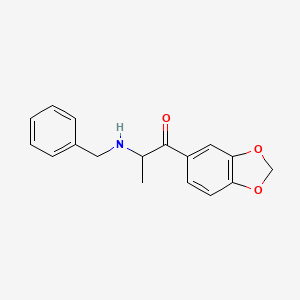
4,4'-Biphenyldicarboxylic acid, 2,2'-dinitro-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester: is an organic compound that belongs to the class of aromatic dicarboxylic acid esters. This compound is characterized by the presence of two nitro groups and two ester groups attached to a biphenyl backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester typically involves the esterification of 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization from ethanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions:
Oxidation: The nitro groups in 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester can undergo reduction reactions to form amino groups. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to form the corresponding carboxylic acids. This reaction is typically carried out using aqueous sodium hydroxide under reflux conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide, reflux conditions.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Reduction: 4,4’-Biphenyldicarboxylic acid, 2,2’-diamino-, diethyl ester.
Hydrolysis: 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester is used as a building block in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in gas storage, catalysis, and sensing .
Biology: In biological research, this compound is used as a precursor for the synthesis of various biologically active molecules. It can be used to study the effects of nitro and ester groups on biological activity .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. These complexes can be used to deliver drugs to specific targets in the body .
Industry: In the industrial sector, 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester is used in the production of high-performance polymers. These polymers have applications in electronics, automotive, and aerospace industries due to their excellent thermal stability and mechanical properties .
作用機序
The mechanism of action of 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with enzymes and receptors in biological systems. The ester groups can be hydrolyzed to release the corresponding carboxylic acids, which can further interact with biological molecules .
類似化合物との比較
- 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-
- 4,4’-Biphenyldicarboxylic acid, diethyl ester
- 4,4’-Biphenyldicarboxylic acid, 2,2’-diamino-, diethyl ester
Comparison: 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro-, diethyl ester is unique due to the presence of both nitro and ester groups. This combination of functional groups allows for a wide range of chemical reactions and applications. In contrast, 4,4’-Biphenyldicarboxylic acid, 2,2’-dinitro- lacks the ester groups, limiting its reactivity in certain reactions. Similarly, 4,4’-Biphenyldicarboxylic acid, diethyl ester lacks the nitro groups, reducing its potential for reduction reactions .
特性
CAS番号 |
6285-96-7 |
|---|---|
分子式 |
C18H16N2O8 |
分子量 |
388.3 g/mol |
IUPAC名 |
ethyl 4-(4-ethoxycarbonyl-2-nitrophenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C18H16N2O8/c1-3-27-17(21)11-5-7-13(15(9-11)19(23)24)14-8-6-12(18(22)28-4-2)10-16(14)20(25)26/h5-10H,3-4H2,1-2H3 |
InChIキー |
VFQUPNHLZHNWDS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)



![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)



![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)



![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)
